Cas no 21397-11-5 (2-Fluoro-3-nitroaniline)

2-Fluoro-3-nitroaniline is a fluorinated nitroaniline derivative with the molecular formula C₆H₅FN₂O₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both fluoro and nitro substituents on the aromatic ring enhances its reactivity, enabling selective functionalization in coupling and substitution reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The electron-withdrawing effects of the nitro and fluoro groups also facilitate further derivatization, offering utility in the development of complex molecular architectures. Proper handling is advised due to its potential sensitivity as a nitroaromatic compound.
2-Fluoro-3-nitroaniline structure
2-Fluoro-3-nitroaniline structure
Product Name:2-Fluoro-3-nitroaniline
CAS No:21397-11-5
MF:C6H5FN2O2
MW:156.114504575729
MDL:MFCD11046757
CID:280835
PubChem ID:88885
Update Time:2025-05-27

2-Fluoro-3-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-nitroaniline
    • Benzenamine,2-fluoro-3-nitro-
    • 2-Fluor-3-nitroanilin
    • 2-fluoro-3-nitrobenzenamine
    • aminofluoronitrobenzene
    • Benzenamine,2-fluoro-3-nitro
    • EINECS 244-367-7
    • fluoronitroaniline
    • Boronicacid, B-[3-(acetylamino)phenyl]-
    • CL8981
    • MFCD11046757
    • 5PQS6K834H
    • DTXSID40175660
    • 21397-11-5
    • SB76307
    • UNII-5PQS6K834H
    • AKOS006238805
    • SCHEMBL214194
    • Benzenamine, 2-fluoro-3-nitro-
    • NS00049763
    • ANILINE, 2-FLUORO-3-NITRO-
    • AS-46161
    • NGFSHIJLJGVNTO-UHFFFAOYSA-N
    • DTXCID3098151
    • MDL: MFCD11046757
    • Inchi: 1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
    • InChI Key: NGFSHIJLJGVNTO-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 156.03400
  • Monoisotopic Mass: 156.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.8A^2

Experimental Properties

  • Density: 1.448
  • Boiling Point: 305.7°Cat760mmHg
  • Flash Point: 138.7°C
  • Refractive Index: 1.603
  • PSA: 71.84000
  • LogP: 2.42050

2-Fluoro-3-nitroaniline Pricemore >>

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2-Fluoro-3-nitroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:21397-11-5)2-Fluoro-3-nitroaniline
Order Number:A879126
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):151.0/471.0
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Additional information on 2-Fluoro-3-nitroaniline

Recent Advances in the Application of 2-Fluoro-3-nitroaniline (CAS: 21397-11-5) in Chemical Biology and Pharmaceutical Research

2-Fluoro-3-nitroaniline (CAS: 21397-11-5) is a fluorinated nitroaniline derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. Recent studies have explored its applications in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoro-3-nitroaniline as a key intermediate in the synthesis of selective JAK3 inhibitors. The fluorine atom at the 2-position was found to enhance binding affinity through halogen bonding interactions with the kinase's hinge region, while the nitro group facilitated subsequent functionalization via reduction and cross-coupling reactions. The resulting inhibitors showed nanomolar potency against JAK3 with >100-fold selectivity over other JAK isoforms, suggesting potential for treating autoimmune disorders.

In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 21397-11-5 exhibited potent activity against drug-resistant Mycobacterium tuberculosis. The electron-withdrawing effects of both the fluorine and nitro groups were crucial for maintaining compound stability under physiological conditions while enabling targeted interactions with the mycobacterial enoyl-ACP reductase (InhA) enzyme. Structure-activity relationship studies revealed that modifications at the amino group led to compounds with MIC values as low as 0.5 μg/mL against MDR-TB strains.

From a synthetic chemistry perspective, advances in continuous flow technology have improved the safety and scalability of 2-Fluoro-3-nitroaniline production. A 2024 Organic Process Research & Development paper detailed a novel continuous nitration-fluorination sequence that reduced hazardous intermediate accumulation and improved yield to 78% compared to traditional batch methods (52%). This technological advancement addresses previous challenges in large-scale production of this thermally sensitive compound.

Emerging applications in chemical biology include the use of 21397-11-5 as a precursor for fluorescent probes. Researchers at ETH Zurich developed a nitroreductase-activated probe system where enzymatic reduction of the nitro group triggers fluorescence. This system achieved 98% tumor-to-background ratio in murine models, demonstrating potential for intraoperative cancer imaging. The fluorine atom's presence was critical for maintaining probe stability in vivo while allowing efficient enzymatic activation.

Safety and toxicological assessments have also progressed, with recent OECD guideline-compliant studies showing that 2-Fluoro-3-nitroaniline has moderate acute toxicity (oral LD50 = 320 mg/kg in rats) but shows no evidence of genotoxicity in Ames tests. Proper handling procedures should still be maintained due to potential skin sensitization, as indicated by positive results in the local lymph node assay (LLNA).

Future research directions highlighted in a 2024 review in Chemical Society Reviews suggest exploring 21397-11-5's potential in PROTAC design (utilizing the nitro group for linker attachment) and as a building block for covalent inhibitors (via the reactive aniline nitrogen). The compound's unique electronic properties, conferred by the ortho-fluoro and nitro substituents, continue to make it a valuable scaffold for medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:21397-11-5)2-Fluoro-3-nitroaniline
A879126
Purity:99%/99%
Quantity:1g/5g
Price ($):151.0/471.0
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